Product packaging for N-(4-bromophenyl)urea(Cat. No.:CAS No. 1967-25-5)

N-(4-bromophenyl)urea

Cat. No.: B154420
CAS No.: 1967-25-5
M. Wt: 215.05 g/mol
InChI Key: PFQUUCXMPUNRLA-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)urea, with the molecular formula C 7 H 7 BrN 2 O and a molecular weight of 215.05 g/mol, is a valuable chemical building block in modern organic synthesis and pharmaceutical research . Its well-defined crystalline structure, characterized by a planar urea moiety rotated at a dihedral angle of 47.8° relative to the benzene ring, facilitates specific intermolecular interactions, making it a reliable precursor for constructing complex molecular architectures . This compound serves as a key intermediate in the development of novel organic compounds and materials. Its primary research applications include use as a core scaffold in medicinal chemistry and the synthesis of compounds with potential anticonvulsant activity . Furthermore, halogenated phenylurea congeners have been utilized as model compounds in mechanistic studies of delayed neuropathy, highlighting its importance in neuropharmacological and toxicological research . Presenting as a solid powder, this compound should be stored in a well-closed container, protected from light, and kept in a cool, dry environment to ensure stability . Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B154420 N-(4-bromophenyl)urea CAS No. 1967-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)urea
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InChI

InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQUUCXMPUNRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173337
Record name N-(4-Bromophenyl)urea
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Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1967-25-5
Record name N-(4-Bromophenyl)urea
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Record name N-(4-Bromophenyl)urea
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Record name (4-bromophenyl)urea
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Record name N-(4-BROMOPHENYL)UREA
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Synthetic Methodologies and Reaction Pathways for N 4 Bromophenyl Urea and Functionalized Derivatives

Established Synthetic Routes to N-(4-bromophenyl)urea

Amine-Precursor Condensation Approaches

A primary and widely utilized method for synthesizing this compound involves the direct reaction of 4-bromoaniline (B143363) with a suitable urea (B33335) precursor. This approach is valued for its straightforward nature and often high yields. The reaction can be carried out using various urea sources, and the conditions can be adapted to include methods like microwave irradiation to enhance reaction rates. For instance, the reaction of 4-bromoaniline with urea can be performed in solvents such as ethanol.

A notable variation of this method is the Curtius rearrangement, which can be adapted for the synthesis of N-substituted ureas. In one documented procedure, 4-bromobenzoic acid is treated with ammonium (B1175870) hydroxide (B78521) to yield this compound as a white crystalline solid. researchgate.net

Table 1: Synthesis of this compound via Amine-Precursor Condensation

Precursor 1 Precursor 2 Solvent/Conditions Yield Reference
4-Bromoaniline Urea Ethanol, Microwave Irradiation -
4-Bromobenzoic Acid Ammonium Hydroxide Curtius Reaction 69% researchgate.net

Another well-established and efficient method for preparing this compound is the reaction of 4-bromoaniline with sodium cyanate (B1221674) or potassium cyanate in an acidic aqueous medium. researchgate.netorgsyn.orgnih.gov This reaction proceeds through the in-situ formation of isocyanic acid, which then reacts with the amine.

In a typical procedure, 4-bromoaniline is dissolved in a mixture of glacial acetic acid and water. A solution of sodium cyanate is then added, leading to the rapid precipitation of this compound. orgsyn.org This method is known for its high yields, often in the range of 88-93% for the crude product, which is generally of sufficient purity for subsequent synthetic steps. orgsyn.org The product can be further purified by recrystallization from aqueous ethanol. orgsyn.org The reaction is scalable and has been successfully applied to the synthesis of a wide array of aryl ureas. orgsyn.org

Table 2: Synthesis of this compound using Sodium/Potassium Cyanate

Amine Cyanate Source Acid Yield (Crude) Reference
p-Bromoaniline Sodium Cyanate Acetic Acid 88-93% orgsyn.org
Primary Amines Potassium Cyanate 1M HCl (aq) Good to Excellent researchgate.net

Carbonylative Strategies for Urea Bond Formation

More recent advancements in synthetic methodology have introduced carbonylative approaches for the formation of the urea linkage, offering alternative pathways that can be advantageous under specific circumstances.

An alternative synthetic route involves the condensation of 4-bromoacetophenone with urea. This reaction is typically performed under mild conditions and may be facilitated by a catalyst to improve the yield and purity of the resulting this compound. This method highlights the versatility of starting materials that can be employed for the synthesis of this important urea derivative.

A novel and environmentally conscious approach involves the use of carbon dioxide as a C1 building block for urea synthesis. This has been demonstrated in the oxovanadium(V)-catalyzed reaction of disilylamines. nih.govnii.ac.jpacs.org In this process, a disilylamine, such as 2-(4-bromophenyl)ethyl-N,N-bis(trimethylsilyl)amine, reacts with carbon dioxide under ambient pressure in the presence of a commercially available and easy-to-handle oxovanadium(V) catalyst, like NH4VO3. nih.govnii.ac.jpacs.org

The reaction is typically carried out in a solvent such as dimethylacetamide (DMA) at an elevated temperature. nih.govacs.org This method has been shown to be effective for a range of alkyl-substituted disilylamines, affording the corresponding ureas in good yields. nih.govnii.ac.jpacs.org For instance, the reaction of 2-(4-bromophenyl)ethyl-N,N-bis(trimethylsilyl)amine yielded the corresponding urea in 76% isolated yield. nii.ac.jp This catalytic system is notable for its broad substrate applicability and the avoidance of dehydrating agents or bases. nii.ac.jp

Table 3: Oxovanadium(V)-Catalyzed Synthesis of a Functionalized this compound Derivative

Disilylamine Substrate Catalyst Solvent Temperature Yield Reference
2-(4-bromophenyl)ethyl-N,N-bis(trimethylsilyl)amine NH4VO3 DMA 120 °C 76% nii.ac.jp

Advanced and Green Chemistry Synthetic Protocols

Aqueous-Phase Synthesis with Potassium Isocyanate

A notable green chemistry approach to synthesizing N-substituted ureas, including this compound, involves the use of water as a solvent. A straightforward and efficient method utilizes the nucleophilic addition of an amine to potassium isocyanate in an aqueous medium. rsc.orgrsc.org This method avoids the use of hazardous phosgene (B1210022) and its derivatives, which are traditionally used to generate isocyanates. rsc.org

The synthesis of this compound via this aqueous route proceeds by reacting 4-bromoaniline with potassium isocyanate. The reaction is typically carried out in water, sometimes with the addition of a mild acid to facilitate the in-situ formation of isocyanic acid. rsc.org This method has been shown to be scalable and provides good to excellent yields with high purity, often requiring only simple filtration or extraction for product isolation, thus avoiding the need for silica (B1680970) gel chromatography. rsc.orgrsc.org

One reported synthesis of this compound using this method resulted in a yield of 80%. rsc.org The product was characterized as a light brown solid. rsc.org This approach is not only environmentally friendly but also practical for large-scale production. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov While a specific microwave-assisted synthesis for the parent this compound is not extensively detailed in the provided literature, the synthesis of related N,N'-diarylureas and other urea derivatives has been successfully achieved using this technology. researchgate.net

For instance, the reaction of anilines with various reagents to form ureas can be significantly expedited under microwave irradiation. researchgate.net In a study on the synthesis of 4-quinolones, it was observed that when anilines with electron-withdrawing or alkyl substituents were used, N,N'-diarylureas were obtained in moderate to good yields under microwave conditions. researchgate.net This suggests that a similar approach, reacting 4-bromoaniline with a suitable urea precursor under microwave irradiation, would be a viable and efficient method for synthesizing this compound.

The benefits of microwave assistance are evident in the synthesis of complex heterocyclic compounds incorporating a urea moiety, where reaction times are dramatically reduced from hours to minutes, with yields often improving. foliamedica.bg

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Urea Derivatives

ProductConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
N,N'-bis(2-bromophenyl)ureaNot specifiedNot specified, but generally faster and higher yielding researchgate.net
Tetrahydropyrimidine (B8763341) derivatives21 hours (yield not specified)22-24 minutes (yields up to 86%) foliamedica.bg

This data for related compounds strongly supports the potential for enhanced efficiency in the synthesis of this compound using microwave irradiation.

Mechanochemical Approaches for this compound Analogues

Mechanochemistry, which involves inducing reactions in the solid state through grinding or milling, represents another green and efficient synthetic strategy. beilstein-journals.org This solvent-free approach can lead to quantitative yields and allows for the synthesis of compounds that may be unstable in solution. beilstein-journals.orgd-nb.info

The synthesis of ureas and thioureas from anilines has been demonstrated using mechanochemical methods, such as ball milling. beilstein-journals.orgrsc.org For instance, unsymmetrical thioureas can be prepared by milling anilines with carbon disulfide in the presence of a base, followed by the addition of a second aniline (B41778). rsc.org A similar principle can be applied to the synthesis of ureas.

Specifically, the reaction of anilines with isothiocyanates under ball milling conditions has been shown to be a "click-type" reaction, proceeding rapidly and quantitatively. beilstein-journals.org This suggests that milling 4-bromoaniline with a suitable isocyanate or a precursor would be a highly efficient route to this compound and its analogues. The use of a planetary ball mill or a mixer mill can provide the necessary energy to drive the reaction to completion without the need for solvents. nih.gov

Synthesis of Diverse this compound Derivatives

The this compound scaffold serves as a versatile starting point for the creation of a wide range of more complex and functionalized molecules. The bromine atom provides a reactive handle for further chemical transformations, typically through cross-coupling reactions.

Construction of Substituted Phenylurea Derivatives

A common strategy for creating diverse phenylurea derivatives involves the reaction of a substituted aniline with an isocyanate, or vice versa. In the context of this compound derivatives, this can be achieved by reacting 4-bromophenyl isocyanate with various amines or by reacting 4-bromoaniline with different isocyanates.

For example, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas were synthesized from 2-amino-4-substituted phenylthiazoles and various phenylisocyanates. nih.gov In one instance, N-[4-(4-methoxy phenyl-1,3-thiazol-2-yl)-N'-(4-bromophenyl) urea was synthesized, demonstrating the incorporation of the 4-bromophenylurea moiety. nih.gov

Another approach involves modifying a pre-existing this compound structure. The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents.

Integration of this compound Scaffolds into Complex Molecular Architectures

The this compound moiety is a key building block in the synthesis of more intricate molecular structures with potential applications in medicinal chemistry. For instance, it has been incorporated into complex heterocyclic systems to develop novel therapeutic agents.

In one study, this compound was incorporated into a tetrahydropyrimidine structure to create N-(4-bromophenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. foliamedica.bg This complex molecule was synthesized via a microwave-assisted, one-pot, three-component reaction, achieving a yield of 86%. foliamedica.bg

Another example is the synthesis of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide, where two 4-bromophenyl groups are part of a larger, biologically active complex. researchgate.net The synthesis of such complex molecules often involves multi-step reaction sequences where the this compound or a related precursor is introduced at a key stage. The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, which can serve as precursors to urea and thiourea-containing hybrids, further illustrates the integration of the 4-bromophenyl moiety into complex, biologically relevant scaffolds. acs.org

Table 2: Examples of Complex Molecules Incorporating the this compound Scaffold

Compound NameSynthetic ApproachYield (%)Reference
N-(4-bromophenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideMicrowave-assisted three-component reaction86 foliamedica.bg
N-[4-(4-methoxy phenyl-1,3-thiazol-2-yl)-N'-(4-bromophenyl) ureaReaction of 2-amino-4-(4-methoxyphenyl)thiazole with 4-bromophenyl isocyanateNot specified nih.gov
N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide metal complexesReaction of the ligand with metal saltsNot specified researchgate.net
Derivatization Involving Piperazine (B1678402) Moieties

The piperazine ring is a common and valuable heterocyclic motif in drug discovery, known to enhance pharmacokinetic properties. Its incorporation into the this compound framework has been achieved through several synthetic routes.

One common strategy involves the reaction of a piperazine derivative with an appropriate electrophile to form a urea linkage. For instance, novel benzhydrylpiperazine carboxamide derivatives have been synthesized, including N-(4-bromophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide. tandfonline.com This synthesis typically involves the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with 4-bromophenyl isocyanate. The reaction conditions and yields for a series of related compounds are detailed in the table below.

Table 1: Synthesis of N-Aryl-4-(benzhydryl)piperazine-1-carboxamides

Compound ID Aryl Substituent Yield (%) Melting Point (°C)
5o 4-Fluorophenyl 67 210.9
5w 4-Bromophenyl 37 195.5
5b Unsubstituted Phenyl 62 192.4
5j 4-Fluorophenyl (tert-Butyl) 82 162.4

Another approach involves the synthesis of 1-[4-(5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]piperazine, where the piperazine moiety acts as a linker between the bromophenyl group and a triazole ring system. neuroquantology.com The synthesis of N-(4-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has also been reported, highlighting the versatility of introducing various aromatic systems to the piperazine nitrogen.

Furthermore, the reaction of 1-(4-bromophenyl)piperazine (B1272185) with isocyanates or their precursors is a direct method to obtain N-(4-bromophenyl)piperazine-1-carboxamide derivatives. chemicalbook.com The synthesis of 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide is a key example of this approach.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence, enabling rapid access to a diverse range of analogs. nih.govscispace.com For this compound, the bromine atom and the aromatic C-H bonds present key handles for LSF.

One notable LSF method is the use of hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amides and amines for the synthesis of unsymmetrical ureas under mild, metal-free conditions. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of N-(4-bromophenyl)thiomorpholine-4-carboxamide, demonstrating its utility for the late-stage modification of molecules containing the this compound scaffold. mdpi.com The reaction proceeds by the in-situ generation of an isocyanate intermediate from the primary amide, which then reacts with a secondary amine.

C-H functionalization represents another frontier in LSF, offering the potential to directly modify the aromatic rings of this compound. nih.govrsc.orgrsc.org While specific examples directly on this compound are emerging, the principles of directed and non-directed C-H activation are broadly applicable. Such strategies could enable the introduction of new functional groups onto the phenyl ring, further expanding the chemical space around this core structure.

Catalytic Systems Employed in this compound Synthesis

The development of efficient catalytic systems is crucial for the sustainable and scalable synthesis of this compound and its derivatives. Research has focused on both Lewis acid and nanocatalyst systems to improve reaction rates, yields, and environmental footprint.

Application of Lewis Acid Catalysis in Urea Formation

Lewis acid catalysis plays a significant role in the formation of urea bonds by activating either the isocyanate or the amine partner. ebrary.net The Lewis acid can polarize the N=C=O group of the isocyanate, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. ebrary.net

Indium(III) triflate has been reported as an effective Lewis acid catalyst for the synthesis of N-substituted ureas from amines and urea as a carbonyl source. researchgate.net Mechanistic studies suggest that the reaction proceeds through the activation of urea by O-coordination with the indium catalyst, followed by nucleophilic attack of the amine. researchgate.net Iron(II) complexes have also been shown to catalyze the hydroamination of isocyanates to afford ureas. acs.org The Fe(II) center is proposed to act as a Lewis acid, activating the isocyanate for attack by the amine.

A novel approach combines a (thio)urea with a weak silicon Lewis acid, such as SiCl₄, to create a bifunctional catalyst. acs.org This system has been shown to be effective in catalyzing various organic transformations. Furthermore, computational studies have explored the role of internal Lewis acids within urea-based catalysts, demonstrating that the presence of an internal Lewis acid can enhance the catalytic activity by increasing both electrostatic and orbital attractions between the reactants, thereby reducing the activation barrier. researchgate.net

Nanocatalyst Utilization in Sustainable Urea Synthesis

Nanocatalysts offer several advantages in chemical synthesis, including high surface area-to-volume ratios, enhanced catalytic activity, and the potential for recyclability, contributing to more sustainable processes. mdpi.com

In the context of urea synthesis, various nanocatalyst systems have been explored. For instance, metal-doped TiO₂ nanoparticles have been utilized as heterogeneous catalysts for the synthesis of bioactive compounds in urea-based deep eutectic mixtures. researchgate.net Magnetic nanoparticles, such as those based on iron oxide, have gained significant attention due to their facile separation from the reaction mixture using an external magnet, allowing for easy catalyst recovery and reuse. bohrium.com

Copper iodide nanoparticles supported on urea-modified magnetic nanoparticles have been developed for the sustainable one-pot synthesis of 1-aryl-1,2,3-triazoles, showcasing the potential of such systems in complex organic transformations. bohrium.com Similarly, magnetic BiFeO₃ nanoparticles have been demonstrated as robust and efficient nanocatalysts for the green synthesis of other heterocyclic compounds. bohrium.com While direct application to this compound synthesis is an area of ongoing research, these examples highlight the promise of nanocatalysis for the development of environmentally benign and efficient synthetic routes to substituted ureas. The use of functional ionic liquids as catalysts, sometimes in conjunction with nanoparticles, also represents a green approach to urea synthesis from amines and CO₂. rsc.org

Advanced Structural Characterization and Crystal Engineering of N 4 Bromophenyl Urea

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of N-(4-bromophenyl)urea. Crystalline from hot 90% ethanol, the compound forms in the monoclinic space group P2₁, with two molecules per unit cell. nih.gov The crystallographic data provide a foundational understanding of its solid-state conformation and intermolecular associations.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Empirical Formula C₇H₇BrN₂O nih.gov
Formula Weight 215.06 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁ nih.gov
a (Å) 4.6033 (2) nih.gov
b (Å) 5.3915 (2) nih.gov
c (Å) 15.9444 (8) nih.gov
β (°) 97.994 (3) nih.gov
Volume (ų) 391.87 (3) nih.gov
Z 2 nih.gov

The molecular structure of this compound reveals distinct conformational features. nih.gov Both the urea (B33335) moiety and the 4-bromophenyl ring are essentially planar, with maximum atomic deviations from their respective mean planes of 0.003 Å and 0.002 Å. nih.govnih.gov

The crystal packing of this compound is predominantly governed by a network of intermolecular N-H···O hydrogen bonds. nih.govnih.gov These interactions are fundamental to the stability of the crystal assembly.

A remarkable feature of the this compound crystal structure is the role of the carbonyl oxygen atom. nih.gov Due to an imbalance in the number of hydrogen bond donors and acceptors, with all NH protons available for donation, the single carbonyl oxygen acts as a trifurcated acceptor. nih.govnih.gov This means each oxygen atom accepts hydrogen bonds from three different neighboring molecules, a crucial element in the formation of the extended crystalline network. nih.gov

The trifurcated N-H···O interactions are instrumental in organizing the molecules into a layered supramolecular architecture. nih.gov These hydrogen bonds link individual molecules into layers that are oriented parallel to the ab plane of the unit cell. nih.gov This layered arrangement is a direct consequence of the specific hydrogen-bonding motifs established between the urea groups of adjacent molecules.

The crystal structure of this compound shares significant similarities with other simple urea derivatives, most notably N-phenylurea. nih.gov In fact, the two compounds are considered practically isostructural, exhibiting very similar molecular geometries and crystal packing arrangements, including the formation of hydrogen-bonded layers in the same non-centrosymmetric space group. nih.govnih.gov

In contrast, while N-(4-tolyl)urea also forms similar hydrogen-bonded layers, a key difference arises in their symmetry. nih.gov The layers in N-(4-tolyl)urea are related by a crystallographic inversion center, which results in its crystallization in the centrosymmetric space group P2₁/c and a doubling of the c-axis length compared to this compound. nih.gov This comparison highlights how a seemingly minor chemical modification (replacing bromine with a methyl group) can lead to distinct crystallographic outcomes.

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

Comprehensive Spectroscopic Investigations for Structural Elucidation

A suite of spectroscopic techniques corroborates the structure determined by X-ray diffraction and provides further details on the compound's electronic and vibrational properties. These methods are essential for confirming the molecular structure in various states. synhet.com

Table 2: Key Spectroscopic Data for this compound

Technique Solvent/Method Key Signals/Bands Reference
¹H NMR DMSO-d₆ δ 8.67 (s, 1H, NH), 7.37 (s, 4H, Ar-H), 5.91 (s, 2H, NH₂)
¹³C NMR DMSO-d₆ δ 155.70 (C=O), 139.89 (C-N), 131.18 (Ar-CH), 119.52 (Ar-CH), 112.22 (C-Br) nih.gov
FT-IR KBr 3306 cm⁻¹ (N-H stretch), 1651 cm⁻¹ (C=O stretch)
Raman FT-Raman Spectra available nih.gov

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, typically recorded in DMSO-d₆, provide a clear map of the proton and carbon environments, respectively. The chemical shifts are consistent with a 4-substituted phenyl ring attached to a urea moiety. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy reveals the key vibrational modes of the functional groups. A strong absorption band around 1651 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration (Amide I band), while bands in the region of 3300 cm⁻¹ are assigned to N-H stretching vibrations, confirming the presence of the urea functional group. Raman and UV-Visible spectroscopic data are also utilized for characterization, providing complementary information on the molecule's vibrational modes and electronic transitions. synhet.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), distinct signals corresponding to the different types of protons are observed. rsc.org The protons of the amino group (NH₂) typically produce a broad singlet, a characteristic feature of exchangeable protons. hw.ac.uk The proton attached to the nitrogen adjacent to the phenyl ring (NH) also appears as a singlet. The aromatic protons on the para-substituted benzene (B151609) ring exhibit a characteristic pattern. Due to the symmetry of the 4-bromophenyl group, the four aromatic protons often appear as a single, somewhat broad signal, or as a set of two doublets that may overlap.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the urea moiety typically appears at the most downfield chemical shift due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atoms of the phenyl ring show signals in the aromatic region, with their specific chemical shifts influenced by the bromine and urea substituents. The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the nitrogen (C-N) can be distinguished based on their expected chemical shifts. More substitution on a carbon atom generally leads to a downfield shift in its resonance. ttu.edu

The specific chemical shifts are influenced by the solvent used and the concentration of the sample. hw.ac.uk The integration of the proton signals provides the relative ratio of the number of protons of each type, confirming the molecular formula. hw.ac.uk Spin-spin coupling, while not always fully resolved for the aromatic protons in this specific molecule, provides information about the connectivity of adjacent non-equivalent protons. hw.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
8.67SingletNH
7.37SingletAr-H
5.91SingletNH₂

Note: The appearance and exact chemical shifts can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups typically appear as strong to medium intensity bands in the region of 3200-3400 cm⁻¹. A reported value for the N-H stretch is around 3306 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the urea group is a prominent feature in the spectrum, typically observed in the range of 1630-1680 cm⁻¹. A specific value reported for this stretch is 1651 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the benzene ring usually appear above 3000 cm⁻¹. orientjchem.org

Aromatic C=C Stretching: The C=C stretching vibrations within the phenyl ring give rise to several bands of varying intensity in the region of 1450-1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are typically found in the fingerprint region of the spectrum, often coupled with other vibrations, and can be observed around 1200-1400 cm⁻¹. orientjchem.org

N-H Bending: The N-H bending (scissoring) vibrations of the NH₂ group are expected around 1600-1650 cm⁻¹. orientjchem.org

These characteristic absorption bands provide a molecular fingerprint for this compound, allowing for its identification and the confirmation of the presence of its key functional groups. synhet.com

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3306N-HStretching
1651C=OStretching

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides crucial information about the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern. synhet.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, which corresponds to the intact molecule that has lost one electron. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). researchgate.net The monoisotopic mass of this compound is approximately 213.97 g/mol . nih.gov

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for phenylurea derivatives involve cleavage of the bonds within the urea moiety and the loss of small neutral molecules.

For this compound, expected fragmentation patterns could include:

Cleavage of the N-C bond between the phenyl ring and the urea group.

Loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO).

Fragmentation of the bromophenyl ring.

The resulting fragment ions are detected based on their m/z ratios, and the fragmentation pattern serves as a fingerprint for the molecule, aiding in its structural confirmation. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within the crystal structure of this compound. This analysis maps the electron distribution of a molecule within a crystal, providing a graphical representation of the regions involved in intermolecular contacts.

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. scirp.org

For this compound and related structures, the dominant intermolecular interactions are typically:

Hydrogen-Hydrogen (H···H) contacts: These are often the most abundant interactions, covering a large percentage of the Hirshfeld surface. researchgate.net

Oxygen-Hydrogen (O···H) and Nitrogen-Hydrogen (N···H) contacts: These represent the classical N-H···O hydrogen bonds, which are crucial in stabilizing the crystal structure of ureas. nih.govnih.gov These appear as distinct spikes in the 2D fingerprint plot. researchgate.net

Bromine-Hydrogen (Br···H) contacts: These halogen-hydrogen interactions also contribute significantly to the crystal packing. nih.gov

The percentage contributions of these interactions can be calculated from the fingerprint plots, providing a quantitative measure of their importance in the crystal engineering of this compound. nih.gov For instance, in a similar brominated compound, Br···H/H···Br contacts were found to contribute 20.9% to the total Hirshfeld surface. nih.gov

Computational Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and electronic properties of this compound. DFT calculations allow for the optimization of the molecular geometry to find the most stable, lowest energy conformation. nih.gov These calculations often employ basis sets such as 6-31G* or 6-311++G** and functionals like B3LYP. orientjchem.orgresearchgate.net

The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data obtained from X-ray crystallography. For phenylurea and its derivatives, DFT calculations have shown good agreement with crystal structure data. acs.orgacs.orgnih.gov

Furthermore, DFT calculations are used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. orientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For a series of related urea derivatives, HOMO-LUMO gaps have been calculated to be in the range of 4.57 to 5.31 eV. acs.org

The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped using DFT, providing insights into the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus susceptible to different types of chemical reactions. researchgate.net

Conformational Analysis of the Urea and Phenyl Moieties

The conformational flexibility of this compound is primarily determined by the rotation around the C-N bond connecting the phenyl ring and the urea moiety. Computational studies, including those using DFT and other methods like MP2, have been employed to explore the potential energy surface (PES) associated with this rotation. acs.orgacs.orgnih.gov

The relative orientation of the planar urea group and the phenyl ring is a key structural feature. nih.gov X-ray crystallographic data for this compound show a significant dihedral angle between the mean planes of the urea moiety and the benzene ring, with a reported value of 47.8°. nih.gov This non-planar conformation is a result of steric and electronic effects.

Conformational analysis of the parent compound, phenylurea, has revealed that the lowest energy form is a trans isomer with a syn geometry. acs.orgacs.orgnih.gov The rotational barrier around the C(sp²)-N bond in phenylurea is calculated to be in the range of 8.6-9.4 kcal/mol, indicating a relatively hindered rotation. acs.orgacs.orgnih.gov The barrier to rotation for the phenyl group itself is lower, estimated to be around 2.4 kcal/mol. acs.orgacs.orgnih.gov These computational findings are consistent with the distribution of dihedral angles observed in experimental crystal structures. acs.orgacs.orgnih.gov The planarity of the urea group itself is generally maintained, with only slight deviations. nih.gov

Biological Activities and Mechanistic Investigations of N 4 Bromophenyl Urea in Medicinal Chemistry

Antimicrobial Research Applications

N-(4-bromophenyl)urea and its derivatives have been a subject of interest in antimicrobial research, demonstrating potential against various microbial pathogens.

Antibacterial Efficacy and Spectrum of Activity

This compound has shown notable antibacterial properties. Research indicates its activity against several bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Klebsiella pneumoniae. Studies on derivatives have further expanded the antibacterial spectrum. For instance, certain ferrocene (B1249389) derivatives incorporating a 1-(4-bromophenyl)-3-phenylurea (B6615513) moiety have been synthesized and evaluated for their antibacterial action. semanticscholar.org Similarly, novel 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have demonstrated effectiveness, particularly against S. aureus. acs.org These findings highlight the potential of the this compound scaffold in developing new antibacterial agents.

Molecular Mechanisms of Antimicrobial Action

The antibacterial effects of this compound and its related compounds are attributed to specific molecular mechanisms, primarily the inhibition of crucial bacterial enzymes.

A significant mechanism of action for this compound is the inhibition of urease, an enzyme vital for the survival and virulence of certain bacteria like Klebsiella pneumoniae and Helicobacter pylori. nih.govumsha.ac.ir Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849), which helps neutralize the acidic environment of the stomach, facilitating H. pylori colonization. nih.govumsha.ac.ir Studies have demonstrated that this compound can inhibit urease activity by more than 50% at a concentration of 20 µM against Klebsiella pneumoniae. This inhibition disrupts the bacteria's ability to regulate its microenvironment, leading to reduced viability. The urea fragment within the compound's structure is a natural choice for targeting the urease active site. nih.gov

Another key antibacterial mechanism involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, repair, and segregation. nih.gov By targeting these enzymes, this compound-based compounds can disrupt these critical cellular processes, ultimately leading to bacterial cell death. nih.gov For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors and showed potent activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase. plos.orgresearchgate.net Similarly, 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been investigated as novel microbial DNA-gyrase inhibitors. acs.org

Antiviral Potentials of this compound Derivatives

The structural framework of this compound has also been utilized in the synthesis of derivatives with potential antiviral activities. While research on the parent compound is limited in this area, studies on its derivatives are more revealing. For instance, a derivative, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, was synthesized as part of a series of isoindol heterocyclic ureas. clockss.org This series of compounds was evaluated for in vitro antiviral activity against a range of viruses, with some derivatives showing promising broad-spectrum activity. clockss.org Another study focused on pyrimidine (B1678525) derivatives, where a compound incorporating a 4-bromophenyl group showed notable activity against the breast cancer cell line MCF-7, which is often used in broader cell-based screening assays that can include antiviral testing. ekb.eg These findings suggest that the this compound scaffold can be a valuable starting point for the development of novel antiviral agents.

Anticancer and Antiproliferative Activity Studies

This compound and its derivatives have demonstrated significant potential as anticancer and antiproliferative agents in various research studies. The core structure is a feature in several approved kinase inhibitor drugs. nih.gov

The parent compound, this compound, has shown promising antiproliferative effects in vitro. It has been tested against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and glioblastoma (U87 MG), with IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—ranging from 5 to 20 μM. For MCF-7 breast cancer cells specifically, an IC₅₀ value of approximately 15 μM was reported, with the compound inducing apoptosis through the activation of caspases 3 and 9.

Derivatives of this compound have also been extensively investigated. A notable example is 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, which exhibited significant anticancer activity against a panel of 56 cancer cell lines. researchgate.net It showed particular efficacy against EKVX (non-small cell lung cancer), CAKI-1 (renal cancer), UACC-62 (melanoma), MCF7 (breast cancer), LOX IMVI (melanoma), and ACHN (renal cancer), with percentage growth inhibitions ranging from 75.46% to 89.61% at a 10 µM concentration. researchgate.net This derivative also demonstrated moderate inhibition of the epidermal growth factor receptor (EGFR) with an IC₅₀ of 42.91 ± 0.80 nM. researchgate.net

The table below summarizes the in vitro anticancer activity of a key this compound derivative.

CompoundCancer Cell LineActivity MetricValueReference
1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEKVX (Non-Small Cell Lung)% Growth Inhibition75.46 researchgate.net
1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaCAKI-1 (Renal)% Growth Inhibition78.52 researchgate.net
1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaUACC-62 (Melanoma)% Growth Inhibition80.81 researchgate.net
1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaMCF7 (Breast)% Growth Inhibition83.48 researchgate.net
1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaLOX IMVI (Melanoma)% Growth Inhibition84.52 researchgate.net
1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaACHN (Renal)% Growth Inhibition89.61 researchgate.net
This compoundMCF-7 (Breast)IC₅₀~15 µM
This compoundA549 (Lung)IC₅₀5-20 µM
This compoundU87 MG (Glioblastoma)IC₅₀5-20 µM

In Vitro Efficacy against Diverse Cancer Cell Lines

This compound has demonstrated notable antiproliferative effects against a range of cancer cell lines in laboratory settings. Studies have shown its ability to inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and glioblastoma (U87 MG) cells. The potency of this compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the cancer cell population's growth. For this compound, these values have been observed to be in the micromolar range, indicating significant anticancer potential. For instance, in MCF-7 breast cancer cells, the IC50 value was reported to be approximately 15 μM.

The in vitro efficacy of this compound and its derivatives has been a subject of extensive research. For example, a series of novel aromatic urea-imidazole salt derivatives were developed and screened against various cancer cell lines. acs.org One particular derivative, compound 21y, exhibited high efficacy against MCF-7 cells with an IC50 of 0.67 μM. acs.org Another study on 4-hydroxyquinazoline (B93491) derivatives identified a compound, A9, which incorporates the this compound moiety and demonstrated cytotoxic effects. mdpi.com

Interactive Data Table: In Vitro Efficacy of this compound and its Derivatives

CompoundCancer Cell LineIC50 (μM)Source
This compoundMCF-7 (Breast)~15
This compoundA549 (Lung)5-20
This compoundU87 MG (Glioblastoma)5-20
Compound 21yMCF-7 (Breast)0.67 acs.org
Compound 20bMCF-7 (Breast)1.55 acs.org

Induction of Apoptosis via Caspase-Dependent Pathways

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases. Research has indicated that this compound activates specific caspases, such as caspase-3 and caspase-9, leading to the systematic dismantling of cancer cells. The activation of these caspases is a hallmark of the intrinsic apoptotic pathway, which is often triggered by cellular stress, such as that induced by chemotherapeutic agents. The ability of this compound to initiate this caspase-dependent apoptotic cascade underscores its potential as a therapeutic agent. d-nb.infowindows.net

While many anticancer drugs rely on caspase-dependent apoptosis, some cancer cells develop resistance through mutations in these pathways. mdpi.commdpi.com This has led to the exploration of compounds that can induce caspase-independent cell death. However, the primary mechanism reported for this compound's anticancer activity involves the classical caspase-dependent route.

Assessment of this compound as a Lead Compound in Oncology Drug Discovery

The promising in vitro activity and defined mechanism of action of this compound have positioned it as a valuable lead compound in the field of oncology drug discovery. A lead compound is a chemical starting point for the development of new drugs. The structure of this compound can be systematically modified to create a library of analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties.

The development of derivatives is a common strategy in medicinal chemistry to optimize the therapeutic potential of a lead compound. chemscene.com For instance, the synthesis of various N-substituted ureas has been explored to improve upon the anticancer activity of the parent compound. The identification of this compound as a viable lead highlights its importance in the ongoing search for novel and effective cancer therapies.

Anti-inflammatory Properties of Structurally Related Urea Derivatives

Beyond its anticancer properties, the urea scaffold is also associated with anti-inflammatory activity. While direct studies on the anti-inflammatory effects of this compound are limited, numerous structurally related urea derivatives have demonstrated significant anti-inflammatory potential. researchgate.nethilarispublisher.comarabjchem.org

For example, a series of paeonol (B1678282) etherized aryl urea derivatives were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophages. nih.gov One derivative, b16, exhibited potent anti-inflammatory activity, suggesting that the aryl urea moiety is crucial for this effect. nih.gov Another study investigated a family of aryl urea compounds and identified a derivative, CKT0103, that inhibited the secretion of pro-inflammatory cytokines. plos.org These findings suggest that the broader class of aryl ureas, to which this compound belongs, holds promise for the development of new anti-inflammatory agents.

Anticonvulsant Activity of 4-Bromophenyl-Substituted Analogues

The 4-bromophenyl moiety has also been incorporated into various chemical scaffolds to explore their potential as anticonvulsant agents. A number of 4-bromophenyl substituted semicarbazones have been synthesized and evaluated for their ability to protect against seizures in preclinical models. nih.govresearchgate.net

One study reported that a specific 4-bromophenyl semicarbazone, compound 12, was active in multiple seizure models with low neurotoxicity. nih.gov Another investigation into benzylidene camphor (B46023) derivatives containing a semicarbazone moiety also identified compounds with significant anticonvulsant activity. dovepress.com These studies highlight the importance of the 4-bromophenyl group in designing compounds with potential therapeutic applications for epilepsy and other seizure disorders. if-pan.krakow.placs.org

Enzyme Inhibition Kinetics and Receptor-Ligand Binding Studies

The biological activities of this compound and its derivatives are intrinsically linked to their interactions with specific molecular targets, such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for drug design and development.

Enzyme inhibition kinetics studies help to elucidate how a compound interferes with an enzyme's function. nih.gov For example, thiourea (B124793) derivatives containing a 4-bromophenyl group have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of Helicobacter pylori infections. researchgate.netnih.gov Kinetic analysis revealed that these compounds act as inhibitors, with some exhibiting IC50 values in the low micromolar range. researchgate.net

Receptor-ligand binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov While specific receptor binding data for this compound is not extensively detailed in the provided context, the broader class of urea derivatives has been shown to interact with various receptors. For instance, certain diaryl urea derivatives are known to bind to the B-RAF kinase, a key target in cancer therapy. nih.gov The 4-bromophenyl group has also been incorporated into ligands targeting sigma receptors, which are involved in a variety of cellular functions. nih.govucsd.eduucl.ac.uk

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to understand how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.netnih.gov These analyses are critical for optimizing lead compounds and designing more potent and selective drugs.

For this compound and its analogues, SAR studies have revealed key structural features that contribute to their biological effects. For instance, in a series of quinoxaline (B1680401) urea analogues, the presence and position of substituents on the phenyl ring were found to significantly impact their activity. nih.gov Similarly, in a study of niflumic acid derivatives, the inclusion of a 4-bromophenyl group was part of the structural modifications aimed at enhancing anticancer activity. pensoft.net

QSAR models provide a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.gov For example, a QSAR study on camptothecin (B557342) analogues containing a thiourea side chain, including a derivative with a p-bromophenyl moiety (4d), helped to elucidate the relationship between molecular structure and insecticidal activity. mdpi.com These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. researchgate.net

Molecular Docking and Computational Pharmacology for Target Identification

Molecular docking and computational pharmacology have emerged as indispensable tools in modern drug discovery for the identification of potential biological targets and the elucidation of molecular interactions. In the context of this compound and its derivatives, these in silico approaches have been instrumental in predicting and rationalizing their binding affinities towards various protein targets, thereby guiding further experimental investigations.

Computational studies have explored the interactions of this compound-containing compounds with a range of enzymes and receptors implicated in pathological conditions. These studies typically involve the use of sophisticated software to predict the most favorable binding pose and to estimate the binding energy of the ligand within the active site of the target protein. The insights gained from these computational models provide a structural basis for the observed biological activities and can guide the design of more potent and selective inhibitors.

One area of investigation has been the potential of this compound derivatives as anticancer agents. For instance, molecular docking studies have been conducted to evaluate the binding of these compounds to key proteins involved in cancer progression, such as receptor tyrosine kinases and enzymes involved in immune regulation.

A notable study synthesized a series of novel N,N'-diphenylurea derivatives, including compounds with a 4-bromophenyl moiety, and evaluated their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. frontiersin.org Molecular docking of these compounds into the active site of IDO1 was performed to understand their binding modes. The research identified a compound, 1-(2-(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-bromophenyl)urea (compound 3i ), which demonstrated inhibitory activity. frontiersin.org The docking studies provided insights into the potential interactions driving this inhibition. frontiersin.org

In another study, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea was investigated for its anticancer properties. mdpi.com Molecular docking simulations were performed against the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy. mdpi.com The results indicated that the compound fits well into the ATP-binding pocket of EGFR, forming a hydrogen bond with the key amino acid residue Lys745. mdpi.com

The table below summarizes the results of the molecular docking study of 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea against EGFR.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bond Interactions
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEGFR-7.558Lys745Yes

Furthermore, the potential of this compound derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), another important target in oncology, has been explored. A series of thiazolidine-2,4-dione derivatives bearing a N-(4-bromophenyl)acetamido moiety were synthesized and docked into the active site of VEGFR-2. rsc.org The docking studies revealed that these compounds could adopt a binding mode similar to that of known VEGFR-2 inhibitors. rsc.org

The versatility of the this compound scaffold is further highlighted by its investigation as a potential urease inhibitor. A study on morin (B1676745) analogues included the synthesis and molecular docking of N-(4-bromophenyl)-N'-((4E)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-ylidene)thiourea. researchgate.net This compound was docked against the crystal structure of Jack bean urease, and the results provided a rationale for its observed inhibitory activity. researchgate.net

The table below presents the docking score of the N-(4-bromophenyl)thiourea derivative against Jack bean urease.

LigandTarget ProteinDocking Score
N-(4-bromophenyl)-N'-((4E)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-ylidene)thioureaJack bean urease-9.8

These computational studies, while not exhaustive, underscore the value of molecular docking and computational pharmacology in identifying and characterizing the potential biological targets of this compound and its derivatives. The insights from these in silico models provide a strong foundation for the rational design and development of novel therapeutic agents based on this chemical scaffold.

Applications in Materials Science and Supramolecular Chemistry

Utilization in Advanced Materials and Polymer Development

The quest for novel materials with enhanced properties has led to the exploration of various organic compounds as building blocks. N-(4-bromophenyl)urea has emerged as a valuable component in this endeavor, primarily due to the robust nature of the urea (B33335) functional group.

Role of Urea Linkages in Enhancing Material Stability

The presence of the bulky N-substituent in some urea-based polymers can render the urea bond dynamic, a characteristic that has been harnessed to create materials with unique properties like self-healing, shape memory, and recyclability. rsc.org However, for applications requiring high stability, strategies have been developed to "turn off" this dynamicity, such as through acid-assisted de-tert-butylation in hindered urea bonds, resulting in a more stable, conventional urea structure. rsc.org Furthermore, the bromine atom in this compound can contribute to improved material properties, including thermal stability and a predisposition for forming non-centrosymmetric crystal structures, which can be advantageous for certain applications. researchgate.net

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is an exemplary molecule in this field, with its ability to form predictable and robust self-assembled structures.

Design of Hydrogen-Bonded Architectures

The primary driver for the self-assembly of this compound is the formation of intermolecular hydrogen bonds. nih.gov The crystal structure of this compound reveals a monoclinic system with the space group P2₁. nih.gov The urea moiety and the benzene (B151609) ring are nearly planar but are twisted with respect to each other by a dihedral angle of approximately 47.8°. nih.gov

The key to its supramolecular architecture is the trifurcated hydrogen-bond acceptor nature of the carbonyl oxygen. nih.gov This means that the single carbonyl oxygen accepts hydrogen bonds from three different N-H donors of neighboring molecules. This extensive hydrogen-bonding network results in the formation of layered structures parallel to the ab plane of the crystal lattice. nih.gov This specific hydrogen-bonding pattern is also observed in the parent compound, N-phenylurea, highlighting the fundamental role of the urea group in directing the supramolecular assembly. nih.gov

Co-Crystallization Studies and Tautomeric Control through Supramolecular Selectivity

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of solid materials. mdpi.com this compound can act as a co-former in the creation of co-crystals. For instance, it has been observed in a 1:1 molecular adduct with another complex organic molecule. nih.gov The formation of these co-crystals is driven by a combination of intermolecular interactions, including hydrogen bonding and potentially halogen bonding involving the bromine atom. acs.org

Tautomerism, the existence of a molecule in two or more interconvertible forms that differ in the position of a proton, is a known phenomenon in related heterocyclic systems like 5-pyrazolones. mdpi.com The dominant tautomeric form can be influenced by the solvent and by intermolecular interactions, such as hydrogen bonding. mdpi.com While specific studies on tautomeric control of this compound itself are not prevalent, the principles of supramolecular selectivity observed in co-crystallization studies suggest that the formation of specific hydrogen-bonded assemblies could potentially be used to favor one tautomeric form over another in more complex systems containing this moiety.

Exploration of Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule, typically a macrocycle. frontiersin.orgnih.gov While direct studies of this compound as a guest are limited, urea and thiourea (B124793) functionalities are widely used in the design of synthetic receptors for anions. researchgate.net These receptors often feature multiple urea groups that can cooperatively bind an anion through hydrogen bonding. researchgate.net

Tripodal receptors based on a tris(2-aminoethyl)amine (B1216632) (tren) scaffold and functionalized with p-halophenyl urea groups, including the bromo-substituted variant, have been designed and studied as anion receptors. rsc.org These hosts can encapsulate anions like fluoride (B91410), carbonate, and sulfate (B86663) through N–H⋯anion hydrogen-bonding interactions, forming either 1:1 or 2:1 (host:guest) capsular assemblies. rsc.org The principles of molecular recognition demonstrated in these systems are directly applicable to understanding how the this compound moiety would interact within such host-guest complexes.

Development of Molecular Sensors and Recognition Elements

The ability of the urea group to engage in specific and directional hydrogen bonding makes it an excellent recognition element for the development of molecular sensors. nih.govacs.org These sensors operate by binding to a target analyte, which then triggers a measurable signal, such as a change in color or fluorescence. researchgate.net

Derivatives of this compound have been utilized in the construction of chemosensors. For example, N-(4-bromophenyl)-N′-(4-nitrophenyl)urea has been employed as a model sensor in Raman spectroscopy to study interactions with fluoride anions. researchgate.netresearchgate.net The binding of the fluoride ion to the urea N-H groups perturbs the electronic structure of the molecule, leading to a detectable change in the Raman spectrum. This demonstrates the potential of this compound derivatives to act as the core recognition unit in sensors for anionic species. The development of such sensors is crucial for applications in environmental monitoring and analytical chemistry.

This compound Derivatives for Anion Sensing

Derivatives of this compound have emerged as effective receptors for anion sensing, a critical area in environmental monitoring and analytical chemistry. The urea moiety's two N-H groups can act as hydrogen-bond donors, forming complexes with various anions. The presence of electron-withdrawing groups on the phenyl rings enhances the acidity of these N-H protons, thereby increasing the affinity and selectivity for certain anions. researchgate.net

A notable example is N-(4-bromophenyl)-N′-(4-nitrophenyl)urea (BrPNPU), which has been investigated as a model sensor for the detection of fluoride ions. researchgate.netrsc.org The bromine and nitro groups in BrPNPU are key to its function, as they polarize the urea N-H protons, leading to a higher affinity for fluoride. This interaction can be observed and quantified using various spectroscopic techniques.

Research has also focused on attaching urea-based sensors to surfaces to create functional materials for anion detection. For instance, N-(4-mercaptophenyl)-N′-(4-nitrophenyl)urea (MPNPU) has been synthesized directly on gold surfaces. rsc.orgresearchgate.net The mercapto group allows for strong attachment to the gold substrate via an Au-S bond, while the nitrophenylurea portion serves as the anion recognition site. rsc.org This approach of immobilizing the sensor on a surface is a crucial step towards the development of practical sensing devices.

The binding of anions to these urea-based receptors can be studied through techniques such as UV-vis spectrophotometry, fluorimetry, and 1H NMR spectroscopy, which provide insights into the host-guest interactions. rsc.org The ability to fine-tune the electronic properties of the aryl substituents allows for the rational design of receptors with tailored anion selectivities.

Compound NameRole in Anion Sensing
N-(4-bromophenyl)-N′-(4-nitrophenyl)urea (BrPNPU)Model sensor for fluoride anion detection. researchgate.netrsc.org
N-(4-mercaptophenyl)-N′-(4-nitrophenyl)urea (MPNPU)Surface-bound sensor for fluoride anion detection. rsc.orgresearchgate.net
4-nitrothiophenol (B108094)Internal standard in SERS measurements. researchgate.net
Tetrabutylammonium fluoride (Bu4NF)Source of fluoride anions for sensing experiments. researchgate.netresearchgate.net

Application in Surface-Enhanced Raman Spectroscopy (SERS) for Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can detect molecules at very low concentrations, even down to the single-molecule level. wikipedia.org It relies on the enhancement of the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. researchgate.netwikipedia.org The combination of urea-based anion receptors with SERS has led to the development of ultrasensitive detection platforms.

In the context of this compound derivatives, SERS is employed to detect the binding of anions. When a derivative like N-(4-bromophenyl)-N′-(4-nitrophenyl)urea is used in conjunction with a SERS-active substrate, such as gold nanoshells with magnetic cores, the interaction with fluoride anions can be monitored. researchgate.netresearchgate.net The binding of the fluoride anion to the urea group causes a change in the vibrational modes of the molecule, which is reflected in the SERS spectrum. rsc.org This spectral change serves as the analytical signal for the presence and concentration of the anion.

A study utilizing gold nanoshells co-functionalized with N-(4-mercaptophenyl)-N′-(4-nitrophenyl)urea (the sensor) and 4-nitrothiophenol (an internal standard) demonstrated the feasibility of this approach for fluoride detection. researchgate.net The SERS spectral response was found to be dependent on the concentration of fluoride ions over a range of 10⁻⁵ to 10⁻¹ mol L⁻¹. researchgate.netresearchgate.net The use of an internal standard helps to normalize the SERS intensity, improving the accuracy and reproducibility of the measurements. rsc.org

The mechanism of SERS enhancement is primarily attributed to two effects: an electromagnetic enhancement due to localized surface plasmon resonances on the metal nanostructures, and a chemical enhancement arising from charge-transfer interactions between the molecule and the metal surface. wikipedia.org The design of the SERS substrate, including the size and spacing of the nanostructures, is crucial for maximizing the signal enhancement. monash.edu By using highly ordered nanostructure arrays, a high density of "hot-spots" with intense electromagnetic fields can be created, leading to significant signal amplification. monash.edu

The application of SERS with this compound derivatives showcases a powerful synergy between molecular recognition and advanced spectroscopic techniques for the development of highly sensitive chemical sensors.

Advanced Spectroscopic Characterization Techniques for N 4 Bromophenyl Urea Research

High-Resolution NMR Spectroscopy for Detailed Structural and Dynamic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-(4-bromophenyl)urea in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the molecular framework.

In ¹H NMR spectroscopy of this compound, specific chemical shifts are observed for the protons in different environments. nih.gov The protons of the amino group (NH₂) typically appear as a singlet, as do the protons of the amide (NH) group. nih.gov The aromatic protons on the C₆H₄ ring also produce characteristic signals. nih.gov High-resolution techniques can further reveal spin-spin coupling between adjacent protons, providing information on the connectivity of the molecule. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The carbonyl carbon (C=O) shows a distinct signal in the downfield region of the spectrum. nih.gov The carbon atoms of the benzene (B151609) ring to which the bromine and the urea (B33335) moiety are attached (ipso-carbons) can also be identified, along with the other aromatic carbons. nih.gov The specific chemical shifts can be influenced by the solvent and the concentration of the sample.

Dynamic NMR (DNMR) studies can provide insights into conformational changes and restricted rotation around the C-N bond connecting the phenyl ring and the urea group. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these dynamic processes.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) Description
¹H 8.66 Singlet, 1H, NH
¹H 7.38 Singlet, 4H, C₆H₄
¹H 5.91 Singlet, 2H, NH₂
¹³C 155.70 C=O
¹³C 139.89 Cipso of C₆H₄
¹³C 131.18 2CH of C₆H₄
¹³C 119.52 2CH of C₆H₄
¹³C 112.22 Cipso of C₆H₄

Note: Chemical shifts are approximate and can vary based on experimental conditions. Data sourced from literature. nih.gov

Advanced Vibrational Spectroscopy (e.g., Raman, High-Resolution FTIR) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions of this compound.

High-resolution FTIR spectroscopy reveals characteristic absorption bands for the N-H, C=O, and C-N stretching and bending vibrations. The N-H stretching vibrations of the urea moiety typically appear as strong bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration is observed as a very strong band, and its position is sensitive to hydrogen bonding.

Raman spectroscopy offers complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetrical vibrations of the molecule are often more intense in the Raman spectrum. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be made. sciensage.infonih.gov

These techniques are particularly powerful for studying intermolecular interactions. In the solid state, this compound molecules are known to form hydrogen-bonded networks. nih.gov The shifts in the vibrational frequencies of the N-H and C=O groups upon hydrogen bond formation can be used to probe the strength and nature of these interactions. Advanced techniques like two-dimensional correlation spectroscopy (2D-COS) can be applied to temperature-dependent FTIR or Raman data to further elucidate the sequence of conformational changes and the dynamics of hydrogen bond breaking and formation.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
N-H Stretch 3306 FTIR
C=O Stretch 1651 FTIR

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. southampton-nanofab.comiyte.edu.tr XPS is a powerful tool for characterizing the surface of this compound samples, which can be crucial for understanding its behavior in various applications, such as in sensor technology. southampton-nanofab.com

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment. caltech.edu

For this compound, XPS can provide information on the oxidation states of the carbon, nitrogen, oxygen, and bromine atoms. For instance, the C 1s spectrum can be deconvoluted to distinguish between the carbons in the phenyl ring, the urea group, and any surface contaminants. The N 1s spectrum can differentiate between the two nitrogen atoms in the urea moiety. The Br 3d spectrum will confirm the presence and chemical state of the bromine atom. caltech.edu

Table 3: Expected Core Level Binding Energies for this compound

Element Core Level Expected Binding Energy Range (eV)
C 1s 284 - 288
N 1s 399 - 401
O 1s 531 - 533
Br 3d 68 - 70

Note: Binding energies are approximate and can shift due to chemical environment and charging effects.

Circular Dichroism (CD) Spectroscopy for Stereochemical Studies of Chiral Analogues

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. jascoinc.comwikipedia.org While this compound itself is not chiral, the principles of CD spectroscopy are highly relevant for the stereochemical analysis of its chiral analogues or derivatives. nih.govnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum provides information about the absolute configuration and conformation of a chiral compound. nih.gov

For research involving chiral derivatives of this compound, CD spectroscopy would be an invaluable tool. For example, if a chiral center is introduced into the molecule, or if the molecule is part of a larger chiral assembly, CD spectroscopy can be used to:

Determine the absolute configuration of the stereocenters.

Study conformational changes in solution.

Investigate the interactions of the chiral molecule with other chiral or achiral molecules. nih.gov

The CD spectrum is highly sensitive to the three-dimensional structure of the molecule, and even subtle changes in conformation can lead to significant changes in the observed spectrum. unibo.it Theoretical calculations can be used in conjunction with experimental CD data to provide a more detailed understanding of the chiroptical properties of the molecule.

Computational Chemistry and Theoretical Modeling of N 4 Bromophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of N-(4-bromophenyl)urea. These calculations offer a detailed understanding of the molecule's geometry, stability, and reactivity.

The electronic structure of this compound can be investigated using both ab initio and semi-empirical quantum mechanical methods.

Ab initio methods , meaning "from first principles," use the fundamental laws of quantum mechanics and physical constants without relying on experimental data for parametrization. dtic.mil Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) fall into this category. nih.govresearchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost. For molecules similar to this compound, such as 3-(4-bromophenyl)-1-methoxy-1-methyl urea (B33335), DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been successfully used to optimize molecular geometry and analyze vibrational spectra. sciensage.infosciensage.info These calculations provide optimized bond lengths and angles that are often in good agreement with experimental data from X-ray diffraction. uantwerpen.be For this compound, the key structural feature is the dihedral angle between the planar urea group and the benzene (B151609) ring, which has been experimentally determined to be 47.8(1)°. nih.gov Ab initio calculations can model this rotation and determine the minimum energy conformation.

Semi-empirical methods , such as AM1, are faster than ab initio methods because they incorporate some parameters derived from experimental data, simplifying the complex calculations of quantum mechanics. dtic.mil These methods are particularly useful for exploring the conformational flexibility of larger molecules. researchgate.net For this compound, a semi-empirical approach could be used to efficiently map the potential energy surface as a function of the torsion angle between the phenyl and urea groups, identifying the most stable conformation and rotational energy barriers. researchgate.net

The choice between ab initio and semi-empirical methods depends on the desired accuracy and the size of the system. While ab initio methods provide more precise and reliable results, semi-empirical calculations are valuable for preliminary analyses and studying large molecular systems. dtic.mil

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.orglibretexts.org A key application of MO theory in computational chemistry is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals are critical for understanding a molecule's chemical reactivity and kinetic stability. sciensage.info

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sciensage.info

For a related compound, 3-(4-bromophenyl)-1-methoxy-1-methyl urea, DFT calculations have shown that the HOMO and LUMO are primarily localized over the entire molecule, indicating potential for charge transfer within the molecular structure. sciensage.info Similar analyses for this compound would reveal how the electronic density is distributed and which parts of the molecule are most likely to be involved in chemical reactions.

Table 1: Frontier Orbital Parameters Calculated for a Related Phenylurea Derivative

ParameterEnergy (eV)
EHOMO-6.78
ELUMO-1.54
Energy Gap (ΔE)5.24
Data derived from calculations on 3-(4-bromophenyl)-1-methoxy-1-methyl urea using DFT/B3LYP/6-311++G(d,p). sciensage.inforesearchgate.net

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior, conformational changes, and stability of molecules like this compound in various environments, such as in aqueous solution. utwente.nlpnas.org

For urea and its derivatives, MD simulations are particularly insightful for understanding their interactions with water and their tendency to form aggregates. utwente.nl Simulations can reveal the stability of potential dimers and larger clusters, showing how molecules associate through hydrogen bonds. utwente.nl In the crystal structure of this compound, molecules are linked by N—H···O hydrogen bonds, forming layers. nih.gov MD simulations in solution could explore whether these interactions persist and how the solvent affects the molecule's conformation and hydrogen bonding patterns.

These simulations can track the fluctuations in bond lengths, angles, and dihedral angles over time, providing information on the molecule's flexibility. They are also crucial for understanding how the molecule interacts with biological macromolecules, such as proteins, by simulating the dynamic process of binding and unbinding. biorxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Experimental Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Infrared (IR) Frequencies: DFT calculations can accurately predict the vibrational frequencies of this compound. sciensage.info The calculated frequencies, after appropriate scaling to correct for approximations in the method and basis set, can be compared with experimental FT-IR and FT-Raman spectra. uantwerpen.be This comparison helps in assigning the observed spectral bands to specific vibrational modes of the molecule, such as C=O stretching, N-H bending, and phenyl ring vibrations. For instance, in a study of a similar molecule, theoretical values for methyl symmetric stretching showed good agreement with experimental data. sciensage.info

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts can be correlated with experimental NMR spectra. Experimental ¹³C NMR data for this compound shows signals for the carbonyl carbon around 155.70 ppm and for the aromatic carbons between 112.22 and 139.89 ppm. nih.gov Accurate prediction of these shifts by computational methods would confirm that the calculated electronic structure closely resembles that of the actual molecule in solution.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Phenylurea Derivative

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) FT-IR (cm⁻¹)Assignment (% PED)
N-CH₃ Sym. Stretch2819281466%
C-H Sym. Bending1516151023%
Asym. Bending1491148566%
Data derived from calculations on 3-(4-bromophenyl)-1-methoxy-1-methyl urea. sciensage.info PED refers to Potential Energy Distribution.

Docking Simulations for Elucidating Molecular Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Urea derivatives are known to interact with various biological targets. For example, diaryl ureas have been investigated as inhibitors of cyclin-dependent kinase 4 (CDK-4), and docking studies have been crucial in understanding their structure-activity relationships. nih.gov Similarly, docking simulations have been used to confirm the antimicrobial activity of compounds like 3-(4-bromophenyl)-1-methoxy-1-methyl urea by predicting their binding to specific microbial proteins. sciensage.infosciensage.info

For this compound, docking simulations could be performed against various known therapeutic targets to explore its potential biological activities. The simulation would identify the most probable binding pose and the specific amino acid residues involved in the interaction, guiding further experimental studies and the design of more potent analogues. solubilityofthings.com

Future Research Directions and Translational Perspectives for N 4 Bromophenyl Urea

The foundational structure of N-(4-bromophenyl)urea has established it as a versatile scaffold in medicinal chemistry and materials science. Future research is poised to build upon this foundation, aiming to translate its potential into tangible therapeutic and technological advancements. Key future directions involve the sophisticated design of new derivatives, exploration of novel applications, development of sustainable manufacturing processes, and the integration of advanced analytical techniques.

Q & A

Q. What is the synthetic route for N-(4-bromophenyl)urea, and how is it purified for crystallographic studies?

this compound is synthesized by reacting 4-bromoaniline with sodium nitrite under acidic conditions, followed by hydrolysis. The product is crystallized from 90% ethanol to obtain high-purity single crystals suitable for X-ray diffraction analysis. This method ensures minimal impurities and optimal crystal growth for structural characterization .

Q. What key structural features of this compound are revealed by X-ray crystallography?

The compound crystallizes in the monoclinic space group P2₁, with a planar urea moiety (maximum deviation: 0.003 Å) and a nearly flat 4-bromophenyl ring (deviation: 0.002 Å). The dihedral angle between the urea and phenyl planes is 47.8°, influencing intermolecular interactions. The C1–N1 bond shows slight torsional distortion due to steric and electronic effects .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

¹H NMR and ¹³C NMR spectroscopy are employed to verify the molecular structure. Peaks corresponding to NH protons (δ ~6–7 ppm) and carbonyl carbons (δ ~155–160 ppm) are critical for confirming the urea functionality and aryl substitution pattern .

Advanced Research Questions

Q. How do hydrogen-bonding interactions govern the crystal packing of this compound?

The urea group acts as a bifurcated hydrogen-bond donor (N–H⋯O), forming a layered structure parallel to the ab-plane. Each carbonyl oxygen accepts two hydrogen bonds from adjacent molecules, creating a 2D network. This arrangement is distinct from N-(4-tolyl)urea, where inversion symmetry leads to a doubled c-axis in space group P2₁/c .

Q. What computational tools are recommended for refining and visualizing the crystal structure of this compound?

  • SHELXL : For least-squares refinement of X-ray data, particularly for handling anisotropic displacement parameters and hydrogen bonding .
  • WinGX/ORTEP : For molecular geometry analysis, ellipsoid visualization, and generating publication-ready figures .
  • Mercury (CSD) : For analyzing packing motifs, void spaces, and intermolecular interactions .

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound?

The electron-withdrawing bromine atom polarizes the phenyl ring, enhancing the urea group's hydrogen-bonding capacity. This increases solubility in polar solvents (e.g., DMSO) and stabilizes charge-transfer complexes. Comparative studies with N-(4-cyanophenyl)urea show that bromine’s steric bulk reduces π-stacking efficiency but strengthens halogen bonding in co-crystals .

Q. What challenges arise in solving the crystal structure of this compound using SHELX software?

Key challenges include:

  • Absorption correction : Critical for accurate intensity data due to bromine’s high electron density. Gaussian methods (e.g., Coppens) are applied .
  • Restraints on hydrogen atoms : NH and NH₂ positions are refined using geometric constraints to mitigate thermal motion artifacts .
  • Data-to-parameter ratio : A low ratio (~17:1) necessitates careful handling of overfitting during refinement .

Q. How does this compound compare structurally to its derivatives, such as N-(4-tolyl)urea or halogenated analogs?

  • N-(4-Tolyl)urea : The methyl group introduces steric hindrance, increasing the dihedral angle between urea and aryl planes (52.3° vs. 47.8° in the bromo derivative). This reduces hydrogen-bonding efficiency .
  • N,N′-Bis(4-bromophenyl)urea : Additional bromine atoms enhance halogen bonding, leading to denser packing (density ~1.9 g/cm³) and higher thermal stability .

Methodological Notes

  • X-ray data collection : Use a Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Ensure Tmin/Tmax ratios are optimized to mitigate absorption effects .
  • Refinement metrics : Aim for R₁ < 0.03 and wR₂ < 0.06, with a goodness-of-fit (S) close to 1.0. Validate using residual electron density maps .
  • Comparative studies : Leverage the Cambridge Structural Database (CSD) to benchmark geometric parameters against similar arylureas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.